1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol
CAS No.:
Cat. No.: VC13985038
Molecular Formula: C12H10OS
Molecular Weight: 202.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10OS |
|---|---|
| Molecular Weight | 202.27 g/mol |
| IUPAC Name | 1-(1-benzothiophen-2-yl)but-3-yn-2-ol |
| Standard InChI | InChI=1S/C12H10OS/c1-2-10(13)8-11-7-9-5-3-4-6-12(9)14-11/h1,3-7,10,13H,8H2 |
| Standard InChI Key | XBCJAWGRSLBIAZ-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(CC1=CC2=CC=CC=C2S1)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol consists of a benzo[b]thiophene core fused to a but-3-yn-2-ol chain. The IUPAC name, 1-(1-benzothiophen-2-yl)but-3-yn-2-ol, reflects the substitution pattern: the benzothiophene’s 2-position is bonded to a propargyl alcohol group (C#C–CH(OH)–CH₂–). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| InChI | InChI=1S/C12H10OS/c1-2-10... |
| SMILES | C#CC(CC1=CC2=CC=CC=C2S1)O |
| CAS No. | Not publicly disclosed |
The planar benzothiophene system contributes to π-stacking interactions, while the alkyne and hydroxyl groups offer sites for functionalization .
Synthetic Methodologies
Modern One-Pot Strategies
A breakthrough in benzothiophene synthesis was reported in 2024, leveraging 2-mercaptobenzoic acid and aryl bromomethyl ketones under basic conditions . While this method targets 2-aroylbenzo[b]thiophen-3-ols, its principles are adaptable:
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Sₙ2 Nucleophilic Attack: The thiol group in 2-mercaptobenzoic acid displaces bromide in bromomethyl ketones, forming a thioether intermediate.
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Intramolecular Cyclization: Base-mediated deprotonation triggers cyclization, yielding the benzothiophene scaffold.
For 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol, substituting bromomethyl ketones with propargyl-based electrophiles could enable direct alkyne incorporation. Yields for analogous reactions range from 45–87%, depending on electronic effects .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The hydroxyl proton resonates downfield at δ ≈ 13 ppm, indicative of strong hydrogen bonding. Alkyne protons (C≡CH) appear as a singlet near δ 2.1–2.3 ppm, while aromatic protons integrate for 7H between δ 7.2–8.1 ppm .
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¹³C NMR: The alkyne carbons (C≡C) are observed at δ ≈ 70–80 ppm, with the quaternary benzothiophene carbons spanning δ 120–140 ppm.
X-Ray Crystallography
A related compound, 2-aroylbenzo[b]thiophen-3-ol (5h), was characterized via single-crystal XRD, confirming the bicyclic system’s planarity and substituent orientations . For 1-Benzo[b]thiophen-2-yl-but-3-yn-2-ol, similar analyses would validate the alkyne’s spatial arrangement.
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